molecular formula C16H21NO4 B164417 (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine CAS No. 130317-10-1

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine

Cat. No. B164417
CAS RN: 130317-10-1
M. Wt: 291.34 g/mol
InChI Key: NQZZZVQLJCFCGL-ZDUSSCGKSA-N
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Description

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a chiral morpholine derivative that has a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. The Boc protecting group attached to the nitrogen atom of the morpholine ring is thought to stabilize the intermediate species formed during the reaction, leading to the formation of the desired chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a suitable candidate for use in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This compound is also relatively easy to synthesize and purify, making it a convenient starting material for various reactions. However, one limitation of using this compound is its cost, as it can be expensive to produce on a large scale.

Future Directions

There are several potential future directions for research involving (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine. One possible direction is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective processes. Another direction is the investigation of its potential use in the synthesis of biologically active molecules, such as peptides and amino acids, which could have important applications in the pharmaceutical industry. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine involves the reaction of (S)-(-)-5-benzyl-2-oxomorpholine with Boc anhydride in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.

Scientific Research Applications

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a building block for the synthesis of other compounds, and as a ligand for catalytic reactions. This compound has also been studied for its potential use in the synthesis of biologically active molecules, such as peptides and amino acids.

properties

IUPAC Name

tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-14(18)20-11-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZZZVQLJCFCGL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)OC[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583821
Record name tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130317-10-1
Record name tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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